1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene is an organic compound characterized by the presence of a chlorobenzenesulfonyl group and a propan-2-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene typically involves the sulfonylation of 4-chlorobenzene followed by the introduction of the propan-2-yl group. The reaction conditions often require the use of a sulfonyl chloride reagent and a suitable base to facilitate the sulfonylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propan-2-yl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-(propan-2-yl)benzene can be compared with other sulfonyl-substituted benzene derivatives, such as:
1-(4-Methylbenzenesulfonyl)-4-(propan-2-yl)benzene: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Nitrobenzenesulfonyl)-4-(propan-2-yl)benzene: Contains a nitro group, which significantly alters its chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11(2)12-3-7-14(8-4-12)19(17,18)15-9-5-13(16)6-10-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOMSTWOOSFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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